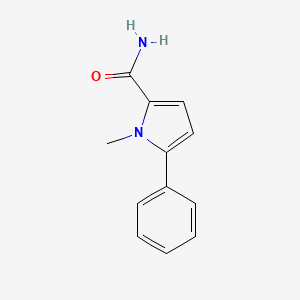![molecular formula C13H19FN2O2S B7592227 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene, also known as DSF or TPSB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. DSF was initially developed as an antibiotic in the 1970s, but its anticancer properties were discovered later in the 1990s.
Wirkmechanismus
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's anticancer properties are thought to be mediated through its ability to inhibit the activity of an enzyme called ALDH (aldehyde dehydrogenase). ALDH plays a role in detoxifying cancer cells and protecting them from chemotherapy. By inhibiting ALDH, this compound increases the sensitivity of cancer cells to chemotherapy and induces apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress, alter the expression of genes involved in apoptosis and cell cycle regulation, and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and has a well-defined mechanism of action. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations as well. It can be toxic at high concentrations and can interact with other proteins and enzymes in the cell, leading to off-target effects.
Zukünftige Richtungen
There are several potential future directions for 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene research. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound's potential to treat other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's anticancer properties and to identify biomarkers that can predict patient response to this compound treatment.
Synthesemethoden
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene can be synthesized through a multi-step process involving the reaction of 1-chloro-4-fluorobenzene with 2-(dimethylsulfamoyl) cyclopentanone, followed by further reactions to produce the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. This compound has also been investigated for its potential to treat other diseases, such as Alzheimer's disease and HIV.
Eigenschaften
IUPAC Name |
1-[2-(dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-16(2)19(17,18)15-13-5-3-4-12(13)10-6-8-11(14)9-7-10/h6-9,12-13,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBUIVXUWDWNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCC1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
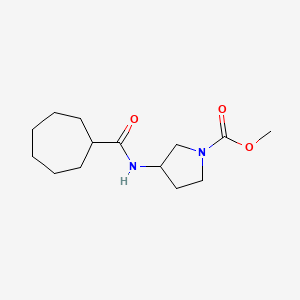

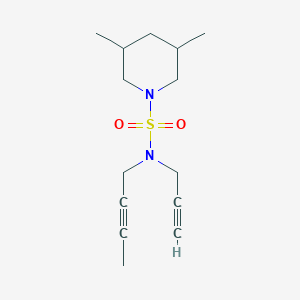
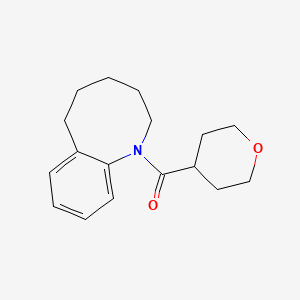
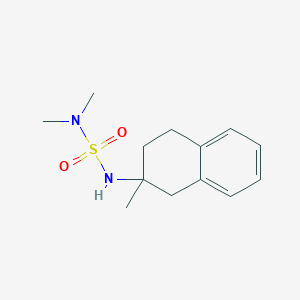
![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)



